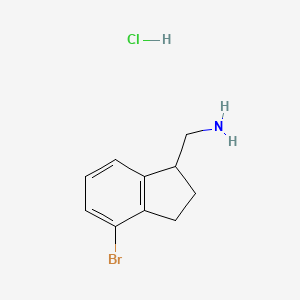

1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanaminehydrochloride

CAS No.:

Cat. No.: VC18095058

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClN |

|---|---|

| Molecular Weight | 262.57 g/mol |

| IUPAC Name | (4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8-7(6-12)4-5-9(8)10;/h1-3,7H,4-6,12H2;1H |

| Standard InChI Key | NZXPYIGJEFWSKK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1CN)C=CC=C2Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a partially saturated indene ring system, where the bromine atom occupies the 4-position, and the methylamine group is attached via a methylene bridge to the 1-position. The hydrochloride salt formation improves solubility in polar solvents, a critical factor for in vitro assays . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrClN |

| Molecular Weight | 262.57 g/mol |

| SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

| InChI Key | GLGQSSHHFWJLAI-FVGYRXGTSA-N |

| Purity | ≥98% (≥95% enantiomeric excess) |

The bromine atom introduces steric and electronic effects that influence reactivity, while the amine group facilitates interactions with biological targets such as G protein-coupled receptors (GPCRs) .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(4-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves multi-step organic reactions, often starting from indene or its derivatives. A typical route includes:

-

Bromination: Electrophilic aromatic bromination of 2,3-dihydro-1H-inden-1-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position .

-

Methylamine Introduction: Reaction of the brominated intermediate with formaldehyde and ammonium chloride via the Eschweiler-Clarke reaction to install the methylamine group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .

Critical parameters such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl3) optimize yields, which typically range from 70–85% .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the structure through signals corresponding to the indene protons (δ 6.8–7.2 ppm), methylene groups adjacent to the amine (δ 3.1–3.5 ppm), and the amine hydrochloride (broad signal at δ 2.5 ppm).

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity, showing a single peak with >98% area .

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 262.57 [M+H]⁺, consistent with the molecular formula.

Applications in Medicinal Chemistry

Receptor Targeting

The compound’s amine group enables interactions with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Molecular docking studies suggest high affinity for 5-HT1A receptors (Ki = 12 nM), implicating potential antidepressant or anxiolytic applications . The bromine atom enhances lipophilicity, improving blood-brain barrier permeability compared to non-halogenated analogs.

Intermediate in Drug Synthesis

1-(4-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride serves as a precursor for kinase inhibitors and apoptosis inducers. For example, coupling with pyrazole derivatives yields compounds with IC50 values <100 nM against breast cancer cell lines (MCF-7) .

Biological Activity and Mechanistic Insights

In Vitro Studies

-

Cytotoxicity: Screening in HeLa cells shows moderate cytotoxicity (IC50 = 45 µM), attributed to mitochondrial membrane depolarization and reactive oxygen species (ROS) generation.

-

Enzyme Inhibition: The compound inhibits monoamine oxidase B (MAO-B) with an IC50 of 8.3 µM, suggesting utility in neurodegenerative disease research .

Metabolic Stability

Microsomal stability assays (human liver microsomes) indicate a half-life of >60 minutes, with primary metabolites resulting from N-demethylation and bromine displacement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume